![molecular formula C14H14ClNO2S B14493300 1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride CAS No. 65017-58-5](/img/structure/B14493300.png)
1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride is a chemical compound known for its unique structure and properties It consists of a pyridinium ion linked to a 4-methylbenzene-1-sulfonyl group via an ethenyl bridge
Métodos De Preparación
The synthesis of 1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride typically involves the following steps:
Formation of the 4-Methylbenzene-1-sulfonyl chloride: This can be achieved by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Reaction with Pyridine: The 4-methylbenzene-1-sulfonyl chloride is then reacted with pyridine to form the desired pyridinium salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reagents include halogens and sulfonyl chlorides.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. The presence of the sulfonyl group enhances its reactivity, allowing it to participate in various chemical transformations.
Comparación Con Compuestos Similares
1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride can be compared with other similar compounds, such as:
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
Pyridinium salts: Compounds with similar structures but different substituents.
Vinylpyridines: Compounds with a vinyl group attached to the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties.
Propiedades
Número CAS |
65017-58-5 |
|---|---|
Fórmula molecular |
C14H14ClNO2S |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
1-[2-(4-methylphenyl)sulfonylethenyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H14NO2S.ClH/c1-13-5-7-14(8-6-13)18(16,17)12-11-15-9-3-2-4-10-15;/h2-12H,1H3;1H/q+1;/p-1 |
Clave InChI |
OKLMUOWCDYVGRU-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C=C[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)
![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
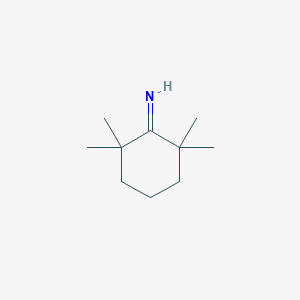
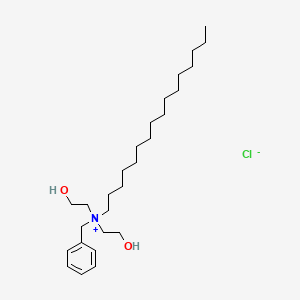

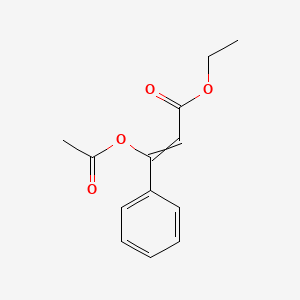
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
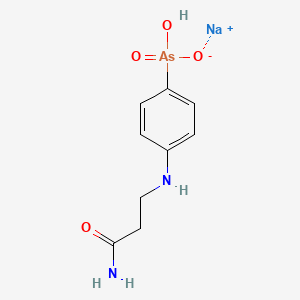
![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)
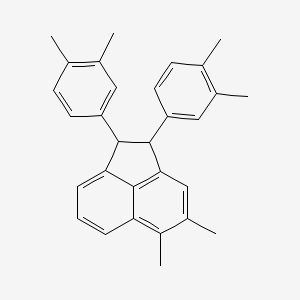

![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)
